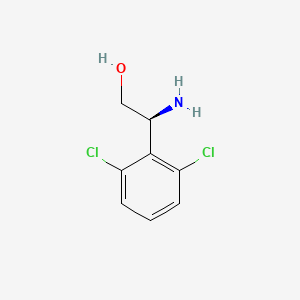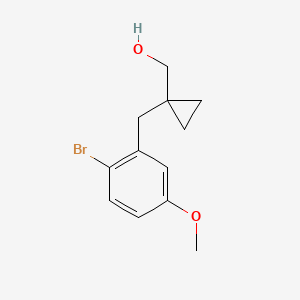![molecular formula C8H4ClLiN2O2 B13589056 Lithium(1+)1-chloropyrrolo[1,2-a]pyrazine-7-carboxylate](/img/structure/B13589056.png)
Lithium(1+)1-chloropyrrolo[1,2-a]pyrazine-7-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium(1+)1-chloropyrrolo[1,2-a]pyrazine-7-carboxylate: is a compound that belongs to the class of pyrrolopyrazine derivatives. The structure of this compound includes a pyrrole ring and a pyrazine ring, making it a nitrogen-containing heterocyclic compound .
Méthodes De Préparation
The synthesis of pyrrolopyrazine derivatives, including Lithium(1+)1-chloropyrrolo[1,2-a]pyrazine-7-carboxylate, can be achieved through various methods. Some common synthetic routes include cyclization, ring annulation, cycloaddition, and direct C-H arylation . For instance, one-pot cascade reactions and metal-free reactions have been developed for the synthesis of trisubstituted pyrrolopyrazines . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production.
Analyse Des Réactions Chimiques
Lithium(1+)1-chloropyrrolo[1,2-a]pyrazine-7-carboxylate can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the replacement of specific functional groups .
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, pyrrolopyrazine derivatives have shown antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities . These properties make Lithium(1+)1-chloropyrrolo[1,2-a]pyrazine-7-carboxylate a valuable compound for drug discovery and development. In industry, it may be used in the production of organic materials and natural products .
Mécanisme D'action
The mechanism of action of Lithium(1+)1-chloropyrrolo[1,2-a]pyrazine-7-carboxylate involves its interaction with specific molecular targets and pathways. For instance, pyrrolopyrazine derivatives have been shown to inhibit kinase activity, which is crucial for cell signaling and regulation . The compound’s structure allows it to interact with various enzymes and receptors, leading to its diverse biological activities. the exact molecular targets and pathways involved in its mechanism of action are still under investigation .
Comparaison Avec Des Composés Similaires
Lithium(1+)1-chloropyrrolo[1,2-a]pyrazine-7-carboxylate can be compared with other pyrrolopyrazine derivatives, such as 5H-pyrrolo[2,3-b]pyrazine derivatives. While both classes of compounds exhibit biological activities, 5H-pyrrolo[2,3-b]pyrazine derivatives have shown more activity on kinase inhibition . Other similar compounds include pyrazinecarboxylates and pyrazinedicarboxylates, which also possess antimicrobial and antifungal properties
Propriétés
Formule moléculaire |
C8H4ClLiN2O2 |
|---|---|
Poids moléculaire |
202.5 g/mol |
Nom IUPAC |
lithium;1-chloropyrrolo[1,2-a]pyrazine-7-carboxylate |
InChI |
InChI=1S/C8H5ClN2O2.Li/c9-7-6-3-5(8(12)13)4-11(6)2-1-10-7;/h1-4H,(H,12,13);/q;+1/p-1 |
Clé InChI |
ORBBSOBUZBVXTR-UHFFFAOYSA-M |
SMILES canonique |
[Li+].C1=CN2C=C(C=C2C(=N1)Cl)C(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


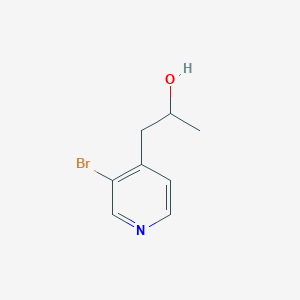
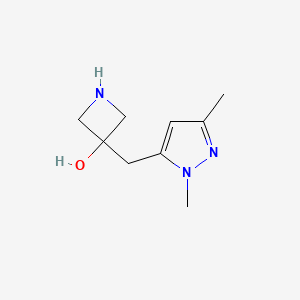
![1-Methyl-3-[3-(methylsulfanyl)propyl]imidazolidin-2-one](/img/structure/B13588984.png)

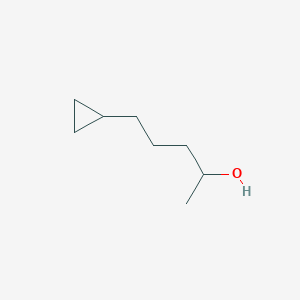
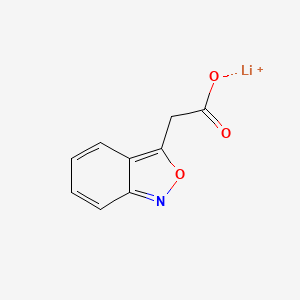
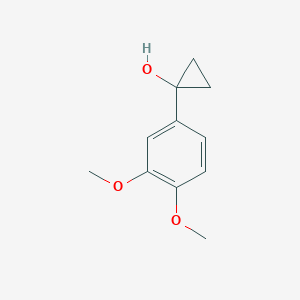
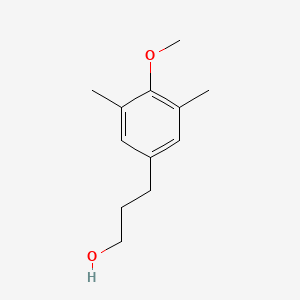
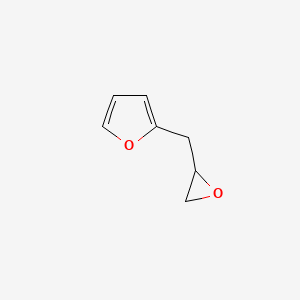
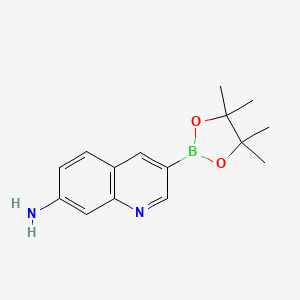
![Ethyl 2-(((tert-butoxycarbonyl)amino)methyl)-6-fluorospiro[3.3]heptane-2-carboxylate](/img/structure/B13589038.png)
